methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate

Vue d'ensemble

Description

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a solid at room temperature and should be stored accordingly .

Méthodes De Préparation

The synthesis of methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate involves several steps. One common method includes the condensation of carboxylic acids and amines to form the corresponding amides, followed by esterification with alcohols . The reaction conditions typically involve the use of tetrahydrofuran as a solvent

Analyse Des Réactions Chimiques

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reacting with hydrazonoyl halides in boiling ethanol can yield thiazole derivatives .

Applications De Recherche Scientifique

This compound has several applications in scientific research. It is used in the study of proteomics and other biochemical research areas . Its unique structure makes it a valuable tool for investigating molecular interactions and pathways.

Mécanisme D'action

The mechanism of action of methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its activity . detailed studies on its exact mechanism of action are limited.

Comparaison Avec Des Composés Similaires

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate can be compared to other pyrazole derivatives, such as 3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid . While both compounds share a pyrazole core, their unique substituents and functional groups result in different chemical properties and applications. The presence of the dioxo and ester groups in this compound distinguishes it from other similar compounds .

Activité Biologique

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate (CAS No. 890624-48-3) is a chemical compound with significant potential in biological research. Its molecular formula is C11H14N2O4, and it has a molecular weight of 238.24 g/mol. This compound is primarily utilized in proteomics and biochemical studies due to its unique structural properties and biological activities.

Chemical Structure and Properties

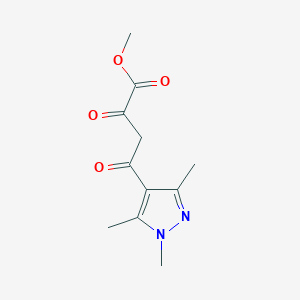

The compound features a pyrazole ring which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure allows for various interactions with biological macromolecules, influencing its activity in different biological contexts.

The mechanism of action of this compound involves its ability to interact with specific molecular targets. It is hypothesized that the compound can form hydrogen bonds and engage in hydrophobic interactions, which are critical for its biological activity. The presence of the dioxo group enhances its reactivity and potential for interaction with enzymes or receptors.

Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays. Antioxidants are crucial in mitigating oxidative stress in biological systems. Preliminary findings indicate that compounds with similar structures can scavenge free radicals effectively .

Study on Antimicrobial Efficacy

A relevant study investigated the antimicrobial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency. Although direct data on this compound is not available, the trends observed suggest a promising avenue for further exploration .

Antioxidant Activity Assessment

In another study focusing on the antioxidant activities of similar compounds, it was found that modifications to the dioxo group influenced the radical scavenging activity. This study highlighted the importance of structural characteristics in determining biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| This compound | C11H14N2O4 | 238.24 g/mol | Antimicrobial potential |

| Pyrazole Derivative A | C10H12N2O3 | 220.22 g/mol | Antioxidant activity |

| Pyrazole Derivative B | C9H10N2O2 | 178.19 g/mol | Antimicrobial activity |

Propriétés

IUPAC Name |

methyl 2,4-dioxo-4-(1,3,5-trimethylpyrazol-4-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-6-10(7(2)13(3)12-6)8(14)5-9(15)11(16)17-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKLILLUXKWQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.